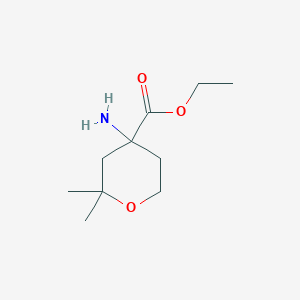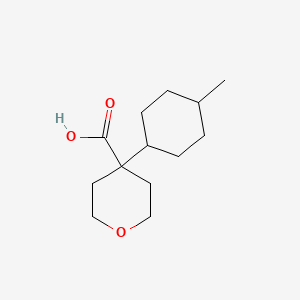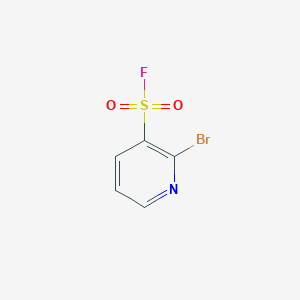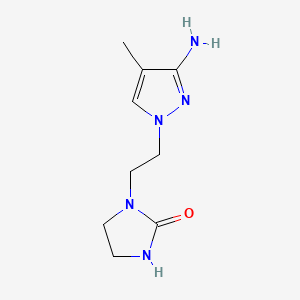
Ethyl 4-amino-2,2-dimethyltetrahydro-2h-pyran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C10H19NO3 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate typically involves the reaction of ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate with suitable reagents to introduce the 2,2-dimethyl substituents. One common method involves the use of ethyl 5-acetoxypent-2,3-dienoate and 1,3-dicarbonyl compounds under phosphine-catalyzed [3+3] annulation conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the tetrahydropyran ring provides structural stability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate
- Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
- 2,2-Dimethyltetrahydro-4H-pyran-4-one
Uniqueness
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate is unique due to the presence of both the amino group and the 2,2-dimethyl substituents on the tetrahydropyran ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
ethyl 4-amino-2,2-dimethyloxane-4-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-4-13-8(12)10(11)5-6-14-9(2,3)7-10/h4-7,11H2,1-3H3 |
Clave InChI |
HNKHOLRFLNYHCR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCOC(C1)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B13530659.png)


![Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13530675.png)





![tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)

